1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Protecting group chemistry Process chemistry Impurity control

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1142189-29-4) is a fully substituted, N-protected 7-azaindole building block with the molecular formula C₁₅H₁₃FN₂O₂S and a molecular weight of 304.34 g/mol. Its structure uniquely combines a 4-fluoro substituent, a 2-methyl group, and an N1-tosyl protecting group on the 7-azaindole core.

Molecular Formula C15H13FN2O2S
Molecular Weight 304.3 g/mol
Cat. No. B12861023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-
Molecular FormulaC15H13FN2O2S
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)C
InChIInChI=1S/C15H13FN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-11(2)9-13-14(16)7-8-17-15(13)18/h3-9H,1-2H3
InChIKeyIFDAOSWFQMRLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1142189-29-4) Procurement Guide: A Differentiated N-Tosyl-7-Azaindole Building Block


1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- (CAS 1142189-29-4) is a fully substituted, N-protected 7-azaindole building block with the molecular formula C₁₅H₁₃FN₂O₂S and a molecular weight of 304.34 g/mol . Its structure uniquely combines a 4-fluoro substituent, a 2-methyl group, and an N1-tosyl protecting group on the 7-azaindole core. The tosyl group serves as a robust protecting group during multistep synthesis, enabling selective functionalization at other positions [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries where the 7-azaindole scaffold acts as a hinge-binding motif [2].

Why 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- Cannot Be Replaced by Generic 7-Azaindole Analogs


Substituting this compound with a generic 7-azaindole analog introduces multiple risks to synthetic sequence fidelity and final product integrity. The electron-withdrawing 4-fluoro substituent is not electronically equivalent to 4-chloro or 4-unsubstituted analogs, directly impacting SNAr reactivity and downstream cross-coupling efficiency [1]. The 2-methyl group is not a placeholder; its presence or absence drastically alters the steric and electronic environment at the C2 position, which is critical for structure-activity relationships in kinase inhibitors [2]. Finally, the N-tosyl protecting group exhibits a deprotection profile distinct from SEM or Boc groups; SEM deprotection is documented to generate formaldehyde-derived side products, including tricyclic eight-membered azaindole impurities [3], whereas tosyl groups offer cleaner, high-yielding deprotection under phase-transfer conditions (90% yield for N-tosyl-7-azaindole) [4]. The combination of these three specific features defines a unique reactivity and purity profile that is not replicated by off-the-shelf alternatives.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-


N-Tosyl Deprotection Yield vs. SEM-Deprotection Side-Product Formation

The N-tosyl group on 7-azaindole derivatives undergoes clean deprotection under phase-transfer conditions, achieving 90% isolated yield at 100 g scale (KOH/CTAB, THF/H₂O, 65 °C) [1]. In contrast, SEM-protected 7-azaindoles suffer from formaldehyde release during deprotection, generating a tricyclic eight-membered azaindole side product that complicates purification and reduces the yield of the desired free NH compound [2]. This difference in deprotection fidelity directly impacts downstream purity specifications for pharmaceutical intermediates.

Protecting group chemistry Process chemistry Impurity control

4-Fluoro vs. 4-Chloro Reactivity in SNAr with Cyclic Amines

4-Fluoro-7-azaindoles demonstrate markedly higher reactivity than 4-chloro-7-azaindole in nucleophilic aromatic substitution (SNAr) reactions with cyclic secondary amines under microwave heating. The fluoride leaving group accelerates the rate-determining addition step due to the greater electronegativity of fluorine, increasing the positive charge on the reactive aromatic carbon [1]. This enhanced reactivity enables shorter reaction times and milder conditions, which is directly transferable to the 4-fluoro-2-methyl-1-tosyl-7-azaindole scaffold.

Nucleophilic aromatic substitution Microwave synthesis Reactivity comparison

C4-Fluorophenyl Substitution Confers Sub-Micromolar CDK9/Cyclin T Inhibition

In a panel of 35 synthesized 7-azaindole derivatives evaluated against disease-related protein kinases, C4-substituted analogs exhibited the best inhibition against Haspin and CDK9/Cyclin T kinases. Specifically, 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine achieved an IC₅₀ of 0.063 µM against CDK9/Cyclin T, outperforming other C4 substituents [1]. While the target compound bears a 4-fluoro (not 4-fluorophenyl) group, the presence of the electron-withdrawing fluorine at C4 is consistent with the structural features driving kinase hinge-binding affinity. The 2-methyl and N-tosyl groups further differentiate its synthetic utility as a precursor to C4-aminated or C2-arylated analogs.

CDK9/Cyclin T kinase inhibition C4-substituent SAR 7-Azaindole pharmacology

2-Methyl Substitution Differentiates Synthetic Utility for Dopamine Receptor and Kinase Inhibitor Programs

The 2-methyl group on the 7-azaindole core is not synthetically innocent; it is specifically required for the synthesis of dopamine receptor inhibitor intermediates [1]. A patent describing the synthesis of 2-methyl-7-azaindole identifies it as a key intermediate for this therapeutic class [1]. Additionally, 2-methyl-7-azaindole derivatives have been explored as Arp2/3 complex inhibitors, with polymerization assays providing preliminary in vitro IC₅₀ data [2]. The presence of the 2-methyl group in the target compound therefore enables direct entry into these distinct biological target spaces, whereas 2-unsubstituted or 2-aryl analogs would require additional synthetic steps to install the methyl group.

2-Methyl-7-azaindole Dopamine receptor inhibitor Kinase inhibitor intermediate

Tosyl Protecting Group Enables Selective C2 and C4 Functionalization via Cross-Coupling

The N-tosyl protecting group on 7-azaindoles is compatible with palladium-catalyzed cross-coupling reactions, including Negishi coupling of N-tosyl-3-haloazaindoles [1] and chemoselective Suzuki-Miyaura coupling at C2 [2]. A one-pot Masuda borylation–Suzuki coupling (MBSC) sequence on N-tosyl-7-azaindoles has been demonstrated for accessing complex heterobiaryls, with the tosyl group providing orthogonal protection during palladium-mediated transformations [3]. This contrasts with unprotected 7-azaindoles, where the acidic N–H proton can interfere with palladium catalysis and lead to undesired side reactions.

N-Tosyl-7-azaindole cross-coupling Chemoselective Suzuki-Miyaura Palladium catalysis

High-Value Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-


Synthesis of CDK9/Cyclin T and Haspin Kinase Inhibitor Libraries via C4 SNAr Diversification

The 4-fluoro substituent on the target compound serves as an activated leaving group for SNAr reactions with amines [1]. This enables the parallel synthesis of 4-(cyclic dialkylamino)-7-azaindole libraries targeting CDK9/Cyclin T, where 4-fluorophenyl-substituted 7-azaindoles have demonstrated IC₅₀ values as low as 0.063 µM [2]. The 2-methyl and N-tosyl groups remain intact during the SNAr step, providing a stable scaffold for subsequent C2 functionalization or global deprotection.

Late-Stage Tosyl Deprotection for High-Purity Free 7-Azaindole API Intermediates

Using the published green detosylation protocol (KOH/CTAB, THF/H₂O), the N-tosyl group can be removed in 90% yield without generating N-alkylated impurities [1]. This is critical for pharmaceutical intermediate production where even 1–2% of N-alkyl byproduct can cause batch rejection [1]. The method avoids toxic methyl p-toluenesulfonate formation, which is a known issue with alcoholic solvent-based deprotections [1], and is superior to SEM deprotection, which generates formaldehyde-derived tricyclic side products [3].

C2-Arylation via Chemoselective Suzuki-Miyaura Cross-Coupling for CSF1R Inhibitor Synthesis

The N-tosyl protected 7-azaindole core enables chemoselective Suzuki-Miyaura cross-coupling at C2 with aryl boronic acids. In a reported CSF1R inhibitor synthesis, selective mono-coupling at C2 was achieved in 83% yield using Pd(PPh₃)₄ [1]. The 2-methyl group on the target compound locks the C2 position against coupling, directing functionalization to C4 or other positions, which can be advantageous for designing regiospecifically substituted kinase inhibitors.

Synthesis of Dopamine D4 Receptor Ligands via C3-Functionalized 2-Methyl-7-Azaindoles

The 2-methyl substitution on the 7-azaindole core is a key structural feature for dopamine receptor inhibitor synthesis [1]. The target compound, after tosyl deprotection, provides the 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (CAS 651744-27-3), which can be further elaborated at C3 and C5 positions to yield dopamine D4 receptor imaging agents [2]. The pre-installed 2-methyl group eliminates the need for challenging C2 alkylation chemistry.

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